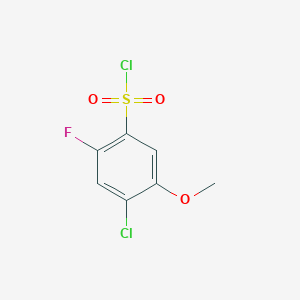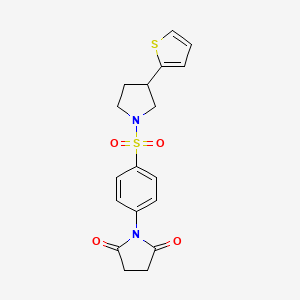
4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride
Overview
Description
“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is an organosulfur compound . It is a white to light-yellow crystalline powder. It belongs to the sulfonyl chloride group. The chemical formula is C7H5Cl2FO3S and its molecular weight is 259.07 g/mol.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of the corresponding benzenesulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst and heat.Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” can be represented by the SMILES stringCc1ccc(F)cc1S(Cl)(=O)=O . This represents a benzene ring with chloro, fluoro, methoxy, and sulfonyl chloride substituents . Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride” is a highly reactive compound that is sensitive to moisture and heat. It is soluble in solvents such as acetone, methanol, and ether.Scientific Research Applications
Chemical Activation for Biological Attachment 4-Fluorobenzenesulfonyl chloride, closely related to the compound , exhibits strong electron-withdrawing properties due to its fluoride atom. This characteristic makes it an excellent agent for activating hydroxyl groups on various solid supports, such as polystyrene microspheres and cellulose rods, for the covalent attachment of biologicals like enzymes and antibodies. Such activated supports retain biological function effectively and have potential therapeutic applications in bioselective separation processes (Chang et al., 1992).
Synthesis of Key Intermediates for Pesticides The compound 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which shares structural similarities with 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride, is utilized in the synthesis of key intermediates for the production of pesticides. This demonstrates the role of such chemicals in developing agricultural agents that protect crops from pests and diseases (Xiao-hua Du et al., 2005).
Advanced Oxidation Processes The use of fluoroalkylsulfonyl chlorides in photochemical conditions showcases their application in adding fluoroalkyl groups to electron-deficient alkenes. This process, facilitated by Cu catalysis under visible light, highlights the potential of such compounds in synthesizing α-chloro-β-fluoroalkylcarbonyl products with high yields. The resulting products are significant for further chemical transformations and functionalizations, illustrating the versatile role of fluoroalkylsulfonyl chlorides in synthetic organic chemistry (Xiaojun Tang & W. Dolbier, 2015).
Electrochemical Studies Electrochemical studies involving compounds like 4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride provide insights into the mechanisms of halobenzene fluorination. Understanding these mechanisms is crucial for developing more efficient methods for introducing fluorine into organic molecules, which is of significant interest in pharmaceutical and agrochemical industries (Hirohide Horio et al., 1996).
Fluorobenzene Complex Studies Research into the fluorobenzene–hydrogen chloride complex via microwave spectroscopy and ab initio calculations sheds light on the structural and electronic characteristics of halogenated aromatic compounds. Such studies contribute to our understanding of π-hydrogen bonding and its implications for molecular recognition, catalysis, and material science (M. Sanz et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-6-3-7(14(9,11)12)5(10)2-4(6)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNXDUARKHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methoxybenzenesulfonyl chloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2827548.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2827551.png)

![1-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2827555.png)
